Carboprost

Übersicht

Beschreibung

Es wird in erster Linie in der Geburtshilfe zur Behandlung von postpartalen Blutungen und zur Einleitung von Schwangerschaftsabbrüchen im zweiten Trimester der Schwangerschaft eingesetzt . Carboprost wird unter dem Handelsnamen Hemabate vermarktet und intramuskulär verabreicht .

Herstellungsmethoden

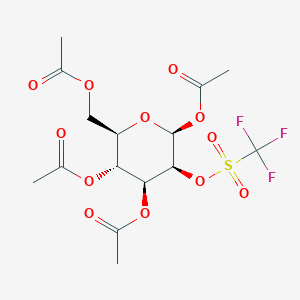

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die vom Corey-Lacton ausgehen. Der Syntheseweg umfasst die Reaktion von Corey-Lacton mit Methyl-Grignard-Reagenz oder Trimethylaluminium, gefolgt von Standardtransformationen und Trennung von Diastereomeren, um das Endprodukt zu erhalten . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung dieser Reaktionen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Carboprost hat mehrere wissenschaftliche Forschungsanwendungen:

Medizin: Es wird zur Behandlung von postpartalen Blutungen und zur Einleitung von Schwangerschaftsabbrüchen im zweiten Trimester eingesetzt

Chemie: Studien zu synthetischen Analoga von Prostaglandinen verwenden this compound als Referenzverbindung.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an den Prostaglandin-F2α-Rezeptor, was zu Myometriumkontraktionen führt, die den Wehen am Ende einer Vollzeit-Schwangerschaft ähneln . Diese Wirkung trägt zum Ausstoßen der Plazenta oder des Fötus bei. Die molekularen Ziele umfassen den Prostaglandin-E2-Rezeptor, und die beteiligten Pfade stehen im Zusammenhang mit der Einleitung der Wehen und der Hämostase an der Plazentausbildungsstelle .

Wirkmechanismus

Target of Action

Carboprost is a synthetic analogue of naturally occurring prostaglandin F2α . Its primary target is the prostaglandin E2 receptor located in the uterus .

Mode of Action

This compound binds to the prostaglandin E2 receptor, causing myometrial contractions . This interaction leads to the induction of labor or the expulsion of the placenta .

Biochemical Pathways

This compound, being a prostaglandin analogue, is involved in the prostaglandin-mediated signaling pathway . Prostaglandins are eicosanoids, which are signaling molecules that regulate a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots .

Pharmacokinetics

This compound is rapidly absorbed following intramuscular administration, with peak plasma concentrations attained in 20–30 minutes . It undergoes metabolism via omega-oxidation . The majority of the drug (83%) is excreted in the urine, mainly as metabolites .

Result of Action

The binding of this compound to the prostaglandin E2 receptor and the subsequent myometrial contractions result in the expulsion of the products of conception, making it effective for inducing abortion between the 13th and 20th weeks of gestation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is contraindicated in severe cardiovascular, renal, and hepatic disease . It is also contraindicated in acute pelvic inflammatory disease . The drug must be refrigerated at a temperature between 2 – 8 degrees Celsius , indicating that its stability and efficacy can be affected by temperature.

Biochemische Analyse

Biochemical Properties

Carboprost plays a significant role in biochemical reactions. It binds the prostaglandin E2 receptor, causing myometrial contractions . This interaction induces labor or expels the placenta .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing myometrial contractions . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the prostaglandin E2 receptor . This binding interaction triggers a series of events leading to myometrial contractions, which can result in the induction of labor or the expulsion of the placenta .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with the prostaglandin E2 receptor

Vorbereitungsmethoden

Carboprost is synthesized through a series of chemical reactions starting from the Corey lactone. The synthetic route includes the reaction of Corey lactone with methyl Grignard reagent or trimethylaluminium, followed by standard transformations and separation of diastereomers to obtain the final product . Industrial production methods focus on optimizing these reactions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Carboprost unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen im Molekül abzielen.

Substitution: Das Molekül kann an verschiedenen Positionen Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Grignard-Reagenzien, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Carboprost wird mit anderen Prostaglandin-Analoga verglichen, wie zum Beispiel:

Misoprostol: Wird zur Abtreibung, zur Zervixreifung und zur Vorbeugung von NSAID-induzierten Geschwüren eingesetzt.

Mifepriston: Wird zur Abtreibung und bei Cushing-Syndrom eingesetzt.

Dinoprost (PGF2α): Ein natürliches Prostaglandin, das für ähnliche Zwecke verwendet wird, jedoch eine kürzere Halbwertszeit hat.

This compound ist einzigartig aufgrund seiner Methylierung an der C-15-Position, die einen schnellen Metabolismus verhindert und die Wirkdauer verlängert .

Eigenschaften

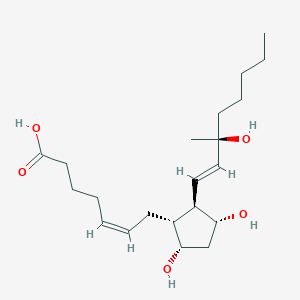

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKPYFALUEJCK-IIELGFQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022739 | |

| Record name | Carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-23-3, 59286-19-0 | |

| Record name | Carboprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboprost [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Methyl-pgf2-alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)

![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)

![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)